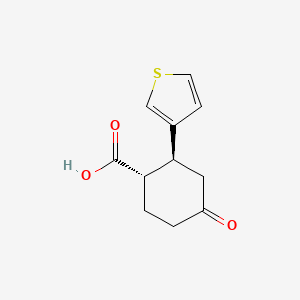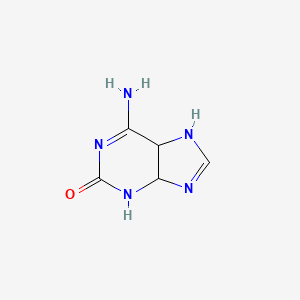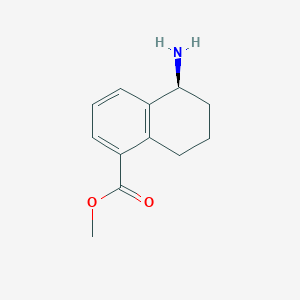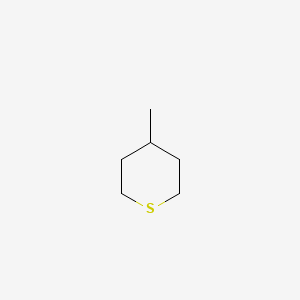
Sodium 5,6-dibromopyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5,6-dibromopyridine-3-sulfinate is a chemical compound that belongs to the class of sulfinates It is characterized by the presence of two bromine atoms at the 5 and 6 positions of the pyridine ring and a sulfinic acid group at the 3 position, which is neutralized by a sodium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5,6-dibromopyridine-3-sulfinate typically involves the bromination of pyridine derivatives followed by sulfonation. One common method includes the bromination of 3-pyridinesulfonic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the desired positions. The resulting dibromopyridine sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure precise control over reaction conditions and product purity. The use of automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 5,6-dibromopyridine-3-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfinic acid group can be oxidized to sulfonic acid or reduced to thiol derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed:
- Substituted pyridine derivatives.
- Sulfonic acids and thiol derivatives.
- Coupled products with various organic groups .
Scientific Research Applications
Sodium 5,6-dibromopyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of sodium 5,6-dibromopyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the sulfinic acid group. These functional groups enable the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The exact pathways and molecular targets depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- Sodium 3,5-dibromopyridine-2-sulfinate
- Sodium 2,6-dibromopyridine-4-sulfinate
- Sodium 4,5-dibromopyridine-3-sulfinate
Comparison: Sodium 5,6-dibromopyridine-3-sulfinate is unique due to the specific positioning of the bromine atoms and the sulfinic acid group, which confer distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C5H2Br2NNaO2S |
|---|---|
Molecular Weight |
322.94 g/mol |
IUPAC Name |
sodium;5,6-dibromopyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Br2NO2S.Na/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI Key |
JJRYCRUSEQXRRO-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13113247.png)




![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)






